Cas no 2227767-72-6 ((2R)-4-(1-phenylcyclopropyl)butan-2-ol)
(2R)-4-(1-phenylcyclopropyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(1-phenylcyclopropyl)butan-2-ol
- 2227767-72-6
- EN300-1861083
-
- Inchi: 1S/C13H18O/c1-11(14)7-8-13(9-10-13)12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
- InChI Key: UAYCVOZNUZIPMS-LLVKDONJSA-N
- SMILES: O[C@H](C)CCC1(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
(2R)-4-(1-phenylcyclopropyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861083-1g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-5g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-10g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-0.05g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-0.1g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-0.25g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-0.5g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-1.0g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-1861083-2.5g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1861083-5.0g |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol |
2227767-72-6 | 5g |
$4517.0 | 2023-06-03 |
(2R)-4-(1-phenylcyclopropyl)butan-2-ol Related Literature
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on (2R)-4-(1-phenylcyclopropyl)butan-2-ol
The Comprehensive Overview of (2R)-4-(1-phenylcyclopropyl)butan-2-ol (CAS No: 2227767-72-6)
(2R)-4-(1-phenylcyclopropyl)butan-2-ol, identified by the CAS registry number 2227767-72-6, is a complex organic compound with significant applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique structural features and potential biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of (2R)-4-(1-phenylcyclopropyl)butan-2-ol comprises a cyclopropane ring fused with a phenyl group and a butanol moiety. The stereochemistry at the second carbon atom (R configuration) plays a crucial role in determining its physical and chemical properties. This configuration not only influences the compound's solubility and stability but also its interactions with biological systems, making it a valuable molecule in drug design.
Recent studies have explored the synthesis of (2R)-4-(1-phenylcyclopropyl)butan-2-ol through various routes, including enantioselective catalytic methods. Researchers have employed asymmetric induction techniques to achieve high enantiomeric excess, which is critical for pharmaceutical applications. For instance, a 2023 study published in the Journal of Organic Chemistry highlighted a novel transition-metal-catalyzed approach that significantly improved the yield and stereoselectivity of this compound.
In terms of applications, (2R)-4-(1-phenylcyclopropyl)butan-2-ol has shown promise as an intermediate in the synthesis of bioactive compounds. Its cyclopropane ring is known to exhibit unique reactivity, making it a valuable building block in medicinal chemistry. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate specific cellular pathways.
The environmental impact of (2R)-4-(1-phenylcyclopropyl)butan-2-ol has also been a topic of recent research. Studies have focused on its biodegradation rates and toxicity profiles to assess its safety for industrial use. According to a 2023 report by the European Chemicals Agency (ECHA), this compound demonstrates moderate biodegradability under aerobic conditions, which aligns with current eco-friendly manufacturing trends.
Furthermore, advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of (2R)-4-(1-phenylcyclopropyl)butan-2-ol. Molecular docking studies have revealed potential binding affinities with key drug targets, suggesting its role in developing novel therapeutic agents. These findings underscore the importance of continued research into this compound's biological interactions.
In conclusion, (2R)-4-(1-phenylcyclopropyl)butan-2-ol (CAS No: 227767769859) stands as a significant molecule in contemporary organic chemistry. Its versatile structure, coupled with recent advancements in synthesis and application techniques, positions it as a promising candidate for future innovations in drug development and material science.
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